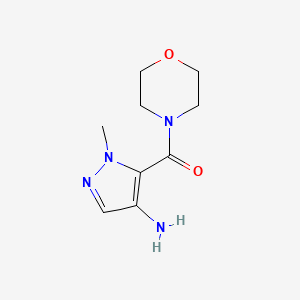
(4-Amino-2-methyl-2H-pyrazol-3-yl)-morpholin-4-yl-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(4-Amino-2-methyl-2H-pyrazol-3-yl)-morpholin-4-yl-methanone” is a chemical compound with the molecular formula C9H14N4O2 and a molecular weight of 210.23 . It’s intended for research use only and not for diagnostic or therapeutic use .
Molecular Structure Analysis
The SMILES representation of this compound is CN1C(=C(C=N1)N)C(=O)N2CCOCC2 . This provides a textual representation of the compound’s structure.Scientific Research Applications
Pharmacological Applications and Mechanisms
Compounds containing pyrazol and morpholinyl groups often exhibit significant pharmacological activities. For example, pyrazole derivatives have been investigated for their analgesic properties. One study on Win 48098, a compound with a related structure, demonstrated antinociceptive effects in animal models, indicating potential as an analgesic without the gastrointestinal side effects typical of NSAIDs (Ward et al., 1987). This suggests that similar compounds, potentially including "(4-Amino-2-methyl-2H-pyrazol-3-yl)-morpholin-4-yl-methanone," could have applications in pain management.
Metabolic and Excretion Pathways
The biotransformation and excretion pathways of compounds are crucial for understanding their safety and efficacy. A study on nitromethaqualone, which shares structural motifs with the compound , provided insights into its metabolism and excretion in rats and humans. The study found extensive biotransformation, with metabolites indicating reduction, oxidation, and cleavage reactions, and highlighted the role of enterohepatic circulation in its pharmacokinetics (Van Boven & Daenens, 1982). This information could be relevant when considering the metabolic fate and potential toxicity of related compounds.
Properties
IUPAC Name |
(4-amino-2-methylpyrazol-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-12-8(7(10)6-11-12)9(14)13-2-4-15-5-3-13/h6H,2-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJQPCQHYNXXGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
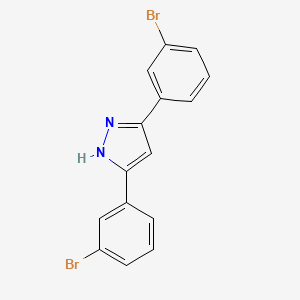
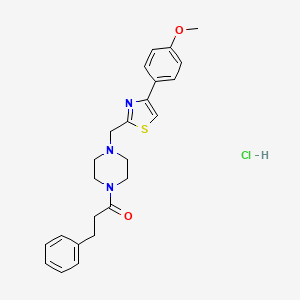

![2-[(4-Acetylphenyl)amino]benzoic acid](/img/structure/B2792693.png)
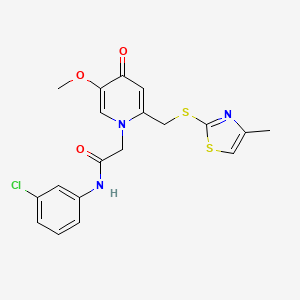
![4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2792695.png)

![N-(2-FLUOROPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2792700.png)
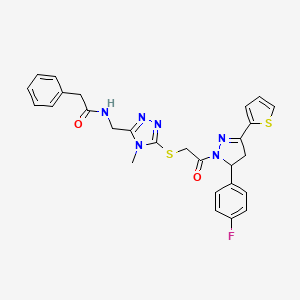
![N4-(4-chloro-2-methylphenyl)-1-methyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2792703.png)
![6-Cyclopropyl-2-[1-(1-methyl-6-oxopyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2792705.png)
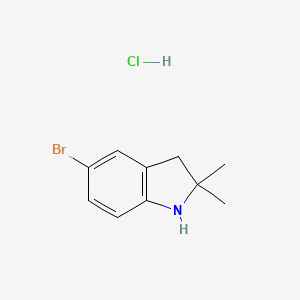
![1-(1,3-benzoxazol-2-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B2792707.png)
![7-(4-butylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2792708.png)
